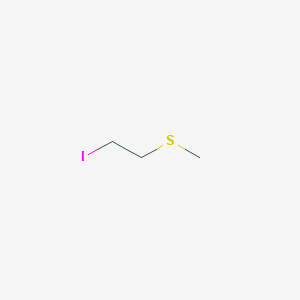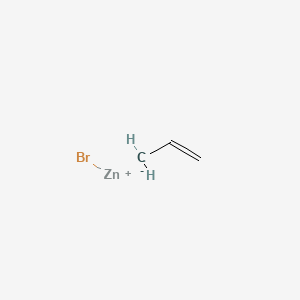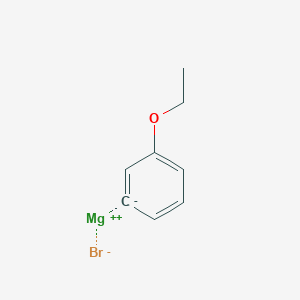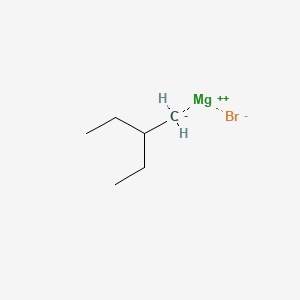![molecular formula C7H13N B1610898 3-氮杂双环[3.2.1]辛烷 CAS No. 279-82-3](/img/structure/B1610898.png)
3-氮杂双环[3.2.1]辛烷
描述
3-Azabicyclo[3.2.1]octane is a nitrogen-containing heterocycle that has garnered significant interest in the fields of organic chemistry and drug discovery. This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a versatile scaffold for various chemical transformations and applications .
科学研究应用
3-Azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
作用机制
Target of Action
3-Azabicyclo[3.2.1]octane is a nitrogen-containing heterocycle The specific targets of 3-Azabicyclo[32Similar compounds, such as 2-azabicyclo[321]octane, have been noted for their significant potential in the field of drug discovery .
Mode of Action
The mode of action of 3-Azabicyclo[32It’s worth noting that compounds with similar structures have been applied as key synthetic intermediates in several total syntheses . The unique structure of these compounds can make them a challenging scaffold to acquire .
Biochemical Pathways
The specific biochemical pathways affected by 3-Azabicyclo[32The 2-azabicyclo[321]octane system, a similar compound, has gained significant interest due to its synthetic and pharmacological potential .
Result of Action
The specific molecular and cellular effects of 3-Azabicyclo[32Compounds with similar structures have shown potential in the field of drug discovery .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Azabicyclo[32It’s worth noting that the chiral nature of similar compounds, such as 2-azabicyclo[321]octane, often results in the presence of a mixture of two enantiomers unless constructed from enantiomerically pure precursors .
生化分析
Biochemical Properties
3-Azabicyclo[3.2.1]octane has significant potential in the field of drug discovery . Its unique structure can make it a challenging scaffold to acquire . It has been applied as a key synthetic intermediate in several total syntheses . Specific enzymes, proteins, and other biomolecules that 3-Azabicyclo[3.2.1]octane interacts with are not mentioned in the available literature.
Molecular Mechanism
The assembly of the 2-azabicyclo[3.2.1]octanes is often achieved via nucleophilic attack and concomitant intramolecular cyclization . How it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not clearly documented in the available literature.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.2.1]octane typically involves the construction of the bicyclic framework through cyclization reactions. One common method is the enantioselective construction of the scaffold using acyclic starting materials that contain the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of 3-Azabicyclo[3.2.1]octane often employs catalytic processes to ensure high yields and enantioselectivity. Palladium-catalyzed reactions and photochemical transformations are some of the techniques used to produce this compound on a larger scale .
化学反应分析
Types of Reactions: 3-Azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom, which can act as a nucleophile or electrophile depending on the reaction conditions .
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used to oxidize 3-Azabicyclo[3.2.1]octane, leading to the formation of N-oxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to its corresponding amine.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) can introduce halogen atoms into the bicyclic structure.
Major Products: The major products formed from these reactions include N-oxides, amines, and halogenated derivatives, which can be further utilized in various synthetic applications .
相似化合物的比较
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atom.
8-Azabicyclo[3.2.1]octane: Another related compound, commonly found in tropane alkaloids, which exhibit a wide range of biological activities.
8-Oxa-3-azabicyclo[3.2.1]octane: This compound contains an oxygen atom in addition to the nitrogen, offering different chemical properties and reactivity.
Uniqueness: 3-Azabicyclo[3.2.1]octane stands out due to its specific nitrogen positioning within the bicyclic framework, which imparts unique chemical reactivity and biological activity. Its versatility in undergoing various chemical transformations and its potential in drug discovery make it a valuable compound in scientific research .
属性
IUPAC Name |
3-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-7-3-6(1)4-8-5-7/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQNJRRDTPULTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90487422 | |
| Record name | 3-azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90487422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279-82-3 | |
| Record name | 3-azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90487422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-azabicyclo[3.2.1]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Azabicyclo[3.2.1]octane?
A1: The molecular formula of 3-Azabicyclo[3.2.1]octane is C7H13N, and its molecular weight is 111.18 g/mol.
Q2: What spectroscopic techniques are useful for characterizing 3-Azabicyclo[3.2.1]octane derivatives?
A2: 1H NMR and 13C NMR spectroscopy are frequently employed to elucidate the structure and conformation of 3-Azabicyclo[3.2.1]octane derivatives. [, ] Additionally, mass spectrometry provides valuable information for structural analysis. [, ]
Q3: Are there efficient synthetic routes to access enantiomerically pure 3-Azabicyclo[3.2.1]octane derivatives?
A3: Yes, researchers have developed efficient asymmetric syntheses of various 3-Azabicyclo[3.2.1]octane derivatives. For instance, optically pure 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids have been prepared using (R)-1-phenylethylamine as a chiral auxiliary. [] Additionally, lipase-catalyzed kinetic resolution allows the preparation of enantiopure azabicyclic exo β-amino acids. []
Q4: Can the 3-Azabicyclo[3.2.1]octane scaffold be incorporated into more complex structures?
A4: Yes, this scaffold is amenable to further functionalization. For example, researchers have synthesized pincer CNN palladium complexes incorporating the 3-azabicyclo[3.2.1]octane moiety. [, ]
Q5: What are the preferred conformations of 3-Azabicyclo[3.2.1]octane derivatives in solution?
A5: NMR studies reveal that in solution, 3-Azabicyclo[3.2.1]octane derivatives often adopt a conformation where the cyclopentane ring resembles an envelope and the piperidine ring adopts a distorted chair conformation. The N-substituent generally occupies an equatorial position relative to the piperidine ring. [, ]
Q6: Have computational methods been applied to study 3-Azabicyclo[3.2.1]octane derivatives?
A6: Yes, density functional theory (DFT) calculations have been utilized to investigate the conformational preferences of these molecules. [] Computational analysis can provide insights into the relative stability of different conformers and their structural resemblance to flexible templates like 1,3-diaminopropane. []
Q7: What types of biological activity have been associated with 3-Azabicyclo[3.2.1]octane derivatives?
A7: This scaffold has demonstrated potential in various biological contexts. For instance, certain derivatives exhibit activity as dopamine uptake inhibitors, suggesting potential applications in treating cocaine abuse. [] Others have been investigated for their interactions with GABA receptors. [] Furthermore, some derivatives display cholinergic activity. []
Q8: How do structural modifications influence the biological activity of 3-Azabicyclo[3.2.1]octane derivatives?
A8: Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features influence the potency, selectivity, and overall activity profile of these compounds. For example, the nature and orientation of substituents at the C-8 position significantly impact the binding affinity of isotropane analogs to dopamine and serotonin transporters. [] Similarly, the type of N-substituent and its stereochemistry can profoundly influence the pharmacological activity of 3-Azabicyclo[3.2.1]octane-based analgesics. []
Q9: What are some potential applications of 3-Azabicyclo[3.2.1]octane derivatives beyond medicinal chemistry?
A9: The unique structural features and reactivity of this scaffold make it attractive for diverse applications. For example, the presence of a nitrogen atom within the bicyclic framework allows for the synthesis of chiral ligands for asymmetric catalysis. [, ] Additionally, these compounds hold promise as building blocks for the development of novel materials and supramolecular assemblies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene](/img/structure/B1610818.png)
![4-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1610819.png)










